molecular formula C24H30O6S B14318508 Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- CAS No. 112375-48-1

Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)-

Cat. No.: B14318508
CAS No.: 112375-48-1
M. Wt: 446.6 g/mol
InChI Key: CYMOPVRYHFSEKW-FYYLOGMGSA-N
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Description

Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure that includes both ester and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- typically involves multiple steps. One common method includes the esterification of heptanedioic acid with 7-methyl 1-phenyl alcohol in the presence of a strong acid catalyst. The intermediate product is then reacted with 2-methyl-1-(phenylsulfonyl)propyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Heptanedioic acid: A simpler dicarboxylic acid with similar structural features.

    2-Methyl-1-(phenylsulfonyl)propyl chloride: A precursor used in the synthesis of the target compound.

    7-Methyl 1-phenyl alcohol: Another precursor used in the synthesis.

Uniqueness

Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- is unique due to its combination of ester and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

112375-48-1

Molecular Formula

C24H30O6S

Molecular Weight

446.6 g/mol

IUPAC Name

7-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]heptanedioate

InChI

InChI=1S/C24H30O6S/c1-18(2)23(31(27,28)20-14-8-5-9-15-20)21(16-10-11-17-22(25)29-3)24(26)30-19-12-6-4-7-13-19/h4-9,12-15,18,21,23H,10-11,16-17H2,1-3H3/t21-,23-/m1/s1

InChI Key

CYMOPVRYHFSEKW-FYYLOGMGSA-N

Isomeric SMILES

CC(C)[C@H]([C@@H](CCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(CCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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